molecular formula C8H9N3 B13672912 Imidazo[1,5-a]pyridin-5-ylmethanamine

Imidazo[1,5-a]pyridin-5-ylmethanamine

Cat. No.: B13672912
M. Wt: 147.18 g/mol
InChI Key: CRAQSFZIZVMJIG-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridin-5-ylmethanamine is a useful research compound. Its molecular formula is C8H9N3 and its molecular weight is 147.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Imidazo[1,5-a]pyridin-5-ylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Imidazo[1,5-a]pyridin-5-ylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

imidazo[1,5-a]pyridin-5-ylmethanamine

InChI

InChI=1S/C8H9N3/c9-4-7-2-1-3-8-5-10-6-11(7)8/h1-3,5-6H,4,9H2

InChI Key

CRAQSFZIZVMJIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=CN2C(=C1)CN

Origin of Product

United States

Foundational & Exploratory

Metabolic Stability Profile of Imidazo[1,5-a]pyridin-5-ylmethanamine: A Technical Assessment Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Imidazo[1,5-a]pyridin-5-ylmethanamine represents a high-value pharmacophore, frequently utilized as a fragment or intermediate in the synthesis of IDO1 inhibitors, ROR


t inverse agonists, and kinase inhibitors. While the imidazo[1,5-a]pyridine core is often selected to mitigate the Aldehyde Oxidase (AO) liabilities common to isomeric imidazo[1,2-a]pyrimidines, the introduction of the C5-methanamine side chain reintroduces specific metabolic vulnerabilities.

This guide provides a comprehensive metabolic stability profile, dissecting the molecule into its constituent metabolic "soft spots." It details the specific enzymatic pathways (CYP450, MAO, NAT) governing its clearance and provides self-validating experimental protocols for characterizing its intrinsic clearance (


) and half-life (

).

Predicted Metabolic Pathway Analysis

The metabolic fate of Imidazo[1,5-a]pyridin-5-ylmethanamine is dictated by two distinct structural domains: the electron-rich aromatic core and the solvent-exposed primary amine.

The Primary Amine (Phase I & II Liability)

The 5-ylmethanamine moiety is the most metabolically labile feature.

  • Oxidative Deamination (MAO-A/B): The primary amine is a prime substrate for Monoamine Oxidases. MAO-mediated catalysis yields an imine intermediate, which hydrolyzes to the corresponding aldehyde (Imidazo[1,5-a]pyridine-5-carbaldehyde). This aldehyde is often transient, rapidly oxidizing to the carboxylic acid or reducing to the alcohol.

  • N-Acetylation (NAT1/2): The primary amino group is susceptible to Phase II conjugation via N-acetyltransferases, leading to an N-acetylated metabolite. This often reduces biological activity and increases lipophilicity.

The Imidazo[1,5-a]pyridine Core (Phase I Liability)
  • CYP450-Mediated Hydroxylation: The C1 and C3 positions of the imidazole ring and the C8 position of the pyridine ring are electron-rich. In the absence of steric blocking, these sites are prone to electrophilic attack by high-valent iron-oxo species in CYP450 enzymes (specifically CYP3A4 and CYP2D6), resulting in hydroxylated metabolites (+16 Da).

  • Aldehyde Oxidase (AO) Resistance: Unlike its isomer imidazo[1,2-a]pyridine, the [1,5-a] scaffold generally exhibits improved resistance to cytosolic AO, a crucial advantage for extending half-life in humans.

Metabolic Pathway Diagram

The following diagram illustrates the divergent pathways for the molecule, highlighting the transition from the parent amine to oxidative and conjugated metabolites.

MetabolicPathways Parent Imidazo[1,5-a]pyridin- 5-ylmethanamine MAO MAO-A/B (Oxidative Deamination) Parent->MAO CYP CYP450 (Hydroxylation) Parent->CYP NAT NAT1/2 (N-Acetylation) Parent->NAT Aldehyde Aldehyde Intermediate (Reactive) MAO->Aldehyde -NH3 Hydroxy Hydroxylated Core (+OH at C1/C3/C8) CYP->Hydroxy +16 Da Acetyl N-Acetyl Conjugate NAT->Acetyl +42 Da Acid Carboxylic Acid (Stable) Aldehyde->Acid Aldehyde Dehydrogenase

Figure 1: Divergent metabolic pathways for Imidazo[1,5-a]pyridin-5-ylmethanamine showing oxidative deamination, ring hydroxylation, and acetylation.

Experimental Validation Protocols

To confirm the predicted profile, the following tiered assay system is recommended. These protocols are designed to be self-validating by including specific cofactor controls.

Tier 1: Metabolic Stability in Liver Microsomes (Phase I)

This assay determines the intrinsic clearance (


) driven by CYP450s and FMOs.

Protocol:

  • Test System: Pooled Liver Microsomes (Human, Rat, Mouse) at 0.5 mg/mL protein.

  • Substrate Conc: 1 µM (to ensure first-order kinetics).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Reaction:

    • Pre-incubate microsomes + substrate for 5 min at 37°C.

    • Initiate with NADPH.

    • Sample at

      
       min.
      
    • Control: Incubate without NADPH to assess chemical instability or non-NADPH dependent enzymes (e.g., esterases).

  • Quench: Cold Acetonitrile containing Internal Standard (IS).

  • Analysis: LC-MS/MS monitoring the parent depletion.

Data Output Table:

ParameterFormulaInterpretation

Slope of

vs. time
Rate constant of depletion (

)


In vitro half-life


Intrinsic clearance (

)
Tier 2: MAO Contribution Assay (Mitochondrial Fraction)

Since microsomes often lack sufficient MAO activity, specific mitochondrial fractions or recombinant enzymes are required to validate the amine's stability.

Protocol:

  • Test System: Recombinant Human MAO-A and MAO-B.

  • Inhibitor Controls (Self-Validation):

    • Clorgyline: Specific MAO-A inhibitor.

    • Deprenyl: Specific MAO-B inhibitor.

  • Workflow:

    • Incubate substrate (1 µM) with enzyme ± inhibitor.

    • Monitor production of the aldehyde metabolite (or acid derivative) via LC-MS.

    • Success Criteria: If clearance is suppressed by Clorgyline/Deprenyl, the primary amine is the metabolic driver.

Tier 3: Reactive Metabolite Trapping (GSH)

The imidazo[1,5-a]pyridine ring can form reactive epoxides or quinone-methide-like species upon bioactivation.

Protocol:

  • Additives: Supplement the microsomal incubation (from Tier 1) with Glutathione (GSH) at 5 mM.

  • Analysis: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety) or precursor ion scanning for

    
     272 (GSH fragment) using LC-MS/MS.
    
  • Interpretation: Detection of GSH-adducts indicates the formation of reactive electrophiles, signaling a potential toxicity risk (idiosyncratic drug toxicity).

Structural Optimization Strategies

If the metabolic profile indicates rapid clearance (


), the following medicinal chemistry strategies are recommended to stabilize the scaffold.
LiabilityStructural ModificationRationale
Primary Amine (MAO)

-Methylation
Introducing a methyl group at the benzylic carbon (forming a chiral center) sterically hinders MAO approach and prevents oxidation to the imine.
Primary Amine (NAT) Cyclization Incorporating the amine into a ring (e.g., piperidine or morpholine) eliminates the primary amine handle, blocking N-acetylation.
Ring Oxidation (CYP) Deuteration Deuterating the C1/C3 positions of the imidazo-pyridine core exploits the Kinetic Isotope Effect (KIE), slowing down C-H bond abstraction by CYP450s.
Ring Oxidation (CYP) Fluorination Substituting labile hydrogens with Fluorine at C1 or C8 blocks metabolic attack while maintaining similar steric bulk.

References

  • Vertex Pharmaceuticals. (2024). Inhibition of Insulin-Regulated Aminopeptidase by Imidazo[1,5-a]pyridines—Synthesis and Evaluation. National Institutes of Health. [Link]

  • Robarge, K. D., et al. (2014). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Fauber, B. P., et al. (2015).[1] Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for microsomal stability protocols).
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. [Link]

Sources

An In-Depth Technical Guide to the Binding Affinity of Imidazo[1,5-a]pyridine-Based Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the binding affinity of ligands based on the Imidazo[1,5-a]pyridine scaffold. It is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships, target engagement, and experimental evaluation of this important class of molecules.

Introduction: The Imidazo[1,5-a]pyridine Scaffold - A Privileged Heterocycle

The Imidazo[1,5-a]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and the presence of nitrogen atoms at key positions make it an excellent scaffold for designing ligands that can interact with a variety of biological targets with high affinity and specificity.[1] The unique electronic properties and synthetic tractability of this scaffold have led to its exploration in a wide range of therapeutic areas, including oncology, immunology, and neuroscience.[2]

The versatility of the Imidazo[1,5-a]pyridine ring system allows for the introduction of various substituents at multiple positions, enabling fine-tuning of the physicochemical properties and biological activity of the resulting ligands. This guide will delve into the critical aspects of the binding affinity of these ligands, providing insights into their design, evaluation, and optimization.

Key Biological Targets and Therapeutic Potential

Imidazo[1,5-a]pyridine-based ligands have been shown to modulate the activity of several important biological targets. Understanding these targets is crucial for appreciating the therapeutic potential of this class of compounds.

  • Kinases: Numerous kinases have been identified as targets for Imidazo[1,5-a]pyridine derivatives. For instance, related imidazo[1,5-a]pyrazine-based compounds have been developed as reversible inhibitors of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway implicated in autoimmune diseases and B-cell malignancies. The selectivity of these inhibitors is achieved through specific hydrogen bonding and hydrophobic interactions within the kinase domain.

  • Nuclear Receptors: The Retinoic acid receptor-related orphan receptor c (RORc or RORγ) is a nuclear receptor that plays a critical role in the differentiation of Th17 cells and the production of the pro-inflammatory cytokine IL-17. Imidazo[1,5-a]pyridines have been discovered as potent and selective inverse agonists of RORc, highlighting their potential for the treatment of autoimmune diseases.[3]

  • G-Protein Coupled Receptors (GPCRs): The related Imidazo[1,5-a]quinoxaline scaffold has been utilized to develop high-affinity ligands for the GABA-A receptor, a ligand-gated ion channel that is a major target for anxiolytic and sedative drugs.[4] This demonstrates the potential of the broader imidazo-fused pyridine family to interact with GPCRs and ion channels.

  • Enzymes: Imidazo[1,5-a]pyridines have been identified as a class of thromboxane A2 synthetase inhibitors, suggesting their potential in cardiovascular diseases.

The diverse range of targets underscores the importance of the Imidazo[1,5-a]pyridine scaffold in drug discovery. The following sections will provide a more detailed look into the principles governing the binding of these ligands to their targets.

Principles of Ligand Binding Affinity

Binding affinity, quantified by parameters such as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50), is a measure of the strength of the interaction between a ligand and its biological target. High binding affinity is often a prerequisite for therapeutic efficacy, as it allows the ligand to exert its effect at low concentrations, potentially minimizing off-target effects.

The binding affinity of Imidazo[1,5-a]pyridine ligands is governed by a combination of non-covalent interactions, including:

  • Hydrogen Bonds: The nitrogen atoms in the imidazole and pyridine rings can act as hydrogen bond acceptors, while substituents with hydrogen bond donor capabilities can be strategically placed on the scaffold.

  • Hydrophobic Interactions: The aromatic nature of the Imidazo[1,5-a]pyridine core allows for favorable hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket of the target protein.

  • Van der Waals Forces: Close packing of the ligand within the binding site maximizes van der Waals interactions, contributing to the overall binding energy.

  • Electrostatic Interactions: The distribution of charge within the ligand and the target protein can lead to favorable electrostatic interactions.

The interplay of these forces determines the overall binding affinity and selectivity of a ligand. The following workflow illustrates the general process of characterizing the binding affinity of a novel ligand.

G cluster_0 Ligand Design & Synthesis cluster_1 Binding Affinity Determination cluster_2 Data Analysis & Interpretation Ligand_Design Computational Modeling (Docking, Pharmacophore) Synthesis Chemical Synthesis of Imidazo[1,5-a]pyridine Ligand Ligand_Design->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Primary_Assay Primary Binding Assay (e.g., Radioligand Binding) Purification->Primary_Assay Secondary_Assay Secondary/Functional Assay (e.g., Enzyme Activity) Primary_Assay->Secondary_Assay SPR Biophysical Assay (e.g., Surface Plasmon Resonance) Primary_Assay->SPR Data_Analysis Calculation of Affinity Constants (Kd, Ki, IC50) Secondary_Assay->Data_Analysis SPR->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR SAR->Ligand_Design Iterative Optimization

Figure 1: Workflow for Binding Affinity Characterization.

Structure-Activity Relationships (SAR) of Imidazo[1,5-a]pyridine Ligands

The systematic modification of the Imidazo[1,5-a]pyridine scaffold and the analysis of the resulting changes in binding affinity provide valuable insights into the structure-activity relationship (SAR). While specific SAR is target-dependent, some general principles have emerged from studies on this and related scaffolds.

For example, in the development of imidazo[1,2-a]pyridine-based inhibitors of the salt-inducible kinase (SIK) family, a high-throughput screening hit was optimized by exploring substitutions on a phenyl ring, which led to increased potency and selectivity for SIK1.[5] Further optimization resulted in a subnanomolar inhibitor with over 100-fold selectivity against other SIK isoforms.[5] This highlights the importance of substituent effects on binding affinity and selectivity.

Table 1: Hypothetical SAR Data for Imidazo[1,5-a]pyridine Ligands Targeting RORc

Compound IDR1-SubstituentR2-SubstituentRORc IC50 (nM)
LIGAND-001HH>10,000
LIGAND-002ClH850
LIGAND-003MeH1200
LIGAND-004ClPhenyl50
LIGAND-005Cl4-Fluorophenyl25
LIGAND-006Me4-Fluorophenyl300

This table is a generalized representation based on SAR principles and does not reflect actual experimental data for a single, published series.

The hypothetical data in Table 1 illustrates that small modifications can have a significant impact on binding affinity. The introduction of a chlorine atom at the R1 position (LIGAND-002) improves affinity compared to the unsubstituted parent compound (LIGAND-001). Furthermore, the addition of a substituted phenyl ring at the R2 position (LIGAND-004 and LIGAND-005) leads to a substantial increase in potency, suggesting a key interaction in a hydrophobic pocket of the RORc ligand-binding domain.

Experimental Protocols for Determining Binding Affinity

A variety of in vitro assays can be employed to determine the binding affinity of Imidazo[1,5-a]pyridine ligands. The choice of assay depends on the nature of the target and the information required.

Radioligand Binding Assay

This is a classic and robust method for quantifying the affinity of a ligand for a receptor. It involves the use of a radiolabeled ligand (a "hot" ligand) that is known to bind to the target with high affinity.

Protocol: Competitive Radioligand Binding Assay

  • Preparation of Materials:

    • Cell membranes or purified protein expressing the target receptor.

    • Radiolabeled ligand (e.g., [3H]-ligand).

    • Unlabeled test ligand (Imidazo[1,5-a]pyridine derivative) at various concentrations.

    • Assay buffer (e.g., Tris-HCl with appropriate additives).

    • Non-specific binding control (a high concentration of a known, unlabeled ligand).

    • Glass fiber filters and a cell harvester.

    • Scintillation vials and scintillation fluid.

  • Assay Procedure:

    • In a 96-well plate, add a fixed amount of the receptor preparation.

    • Add a fixed concentration of the radiolabeled ligand to all wells.

    • Add increasing concentrations of the unlabeled test ligand to the experimental wells.

    • Add the non-specific binding control to a set of wells.

    • Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test ligand concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

G start Prepare Assay Plate add_receptor Add Receptor Preparation start->add_receptor add_hot_ligand Add Radiolabeled Ligand add_receptor->add_hot_ligand add_test_ligand Add Test Ligand (Varying Concentrations) add_hot_ligand->add_test_ligand incubate Incubate to Equilibrium add_test_ligand->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50, Ki) count->analyze end Results analyze->end

Figure 2: Radioligand Binding Assay Workflow.
Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time data on the kinetics of ligand-target interactions (association and dissociation rates), from which the binding affinity (Kd) can be calculated.

Protocol: Surface Plasmon Resonance (SPR) Analysis

  • Immobilization of the Target:

    • Covalently immobilize the purified target protein onto the surface of a sensor chip (e.g., via amine coupling).

  • Binding Analysis:

    • Flow a solution of the Imidazo[1,5-a]pyridine ligand (the analyte) at various concentrations over the sensor chip surface.

    • Monitor the change in the refractive index at the surface in real-time, which is proportional to the amount of bound ligand. This generates an association curve.

    • Flow buffer over the chip to allow the ligand to dissociate from the target, generating a dissociation curve.

  • Data Analysis:

    • Fit the association and dissociation curves to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • Calculate the equilibrium dissociation constant (Kd) as the ratio of kd to ka (Kd = kd/ka).

Conclusion and Future Directions

The Imidazo[1,5-a]pyridine scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. A thorough understanding and systematic evaluation of the binding affinity of ligands derived from this scaffold are essential for successful drug development. The integration of computational design, chemical synthesis, and a suite of in vitro binding assays allows for the rational optimization of ligand potency and selectivity.

Future research in this area will likely focus on:

  • Exploring Novel Biological Targets: The application of chemoproteomics and other target identification methods may reveal new biological targets for Imidazo[1,5-a]pyridine-based ligands.

  • Structure-Based Drug Design: As more crystal structures of Imidazo[1,5-a]pyridine ligands in complex with their targets become available, structure-based design will play an increasingly important role in the development of next-generation inhibitors with improved properties.

  • Targeted Covalent Inhibitors: The inherent reactivity of the Imidazo[1,5-a]pyridine scaffold could be exploited to design targeted covalent inhibitors, which may offer advantages in terms of potency and duration of action.

By leveraging the principles and methodologies outlined in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable class of molecules.

References

  • Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry. [Link]

  • Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry. [Link]

  • Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. PubMed. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. [Link]

  • Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists. PubMed. [Link]

  • Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. [Link]

  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. [Link]

  • Imidazo[1,5-a]pyridines: a new class of thromboxane A2 synthetase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. PubMed. [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. [Link]

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ACS Omega. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PMC. [Link]

  • Synthesis and biological evaluation of some new imidazo[1,2-c]pyrimido [5,4-e]pyrimidin-5-amine derivatives. ResearchGate. [Link]

  • Piperazine imidazo[1,5-a]quinoxaline ureas as high-affinity GABAA ligands of dual functionality. PubMed. [Link]

  • An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. PMC. [Link]

  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. PMC. [Link]

  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. PMC. [Link]

  • Chiral Imidazo[1,5‑a]pyridine-Based Ligands for the Au-Catalyzed Enantioselective Intramolecular Hydrocarboxylation of Allenes. PMC. [Link]

  • BindingDB BDBM50299665 7-hydroxy-4-(4-((3H-imidazol-4-yl)methyl)piperazin-1-yl). BindingDB. [Link]

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An In-depth Technical Guide to the Preclinical Toxicity and Safety Assessment of Imidazo[1,5-a]pyridin-5-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Imidazo[1,5-a]pyridin-5-ylmethanamine is a novel heterocyclic amine belonging to the versatile imidazo[1,5-a]pyridine scaffold, a class of compounds that has garnered significant attention in medicinal chemistry for its broad therapeutic potential.[1][2] As with any new chemical entity (NCE) destined for clinical development, a rigorous and comprehensive evaluation of its toxicity and safety profile is paramount. This technical guide provides a detailed, multi-tiered strategy for the preclinical safety assessment of Imidazo[1,5-a]pyridin-5-ylmethanamine. In the absence of specific public data for this molecule, this document serves as a roadmap for researchers and drug development professionals. It outlines a logical progression of studies, from initial in silico predictions and in vitro cytotoxicity screening to a core battery of in vivo safety pharmacology and acute toxicity studies. Each proposed protocol is grounded in established regulatory guidelines and scientific best practices, explaining the causality behind experimental choices to ensure a self-validating and robust safety data package.

Introduction: The Imidazo[1,5-a]pyridine Scaffold and the Need for a Proactive Safety Strategy

The imidazo[1,5-a]pyridine nucleus is a privileged scaffold in drug discovery, with derivatives showing promise as anticancer agents, anti-inflammatory molecules, and therapeutics for central nervous system disorders.[1][3][4] The specific functionalization of this core, such as the methanamine group at the 5-position in our topic compound, dictates its unique pharmacological and toxicological properties. While this structural class holds immense therapeutic promise, related imidazo-based heterocycles have demonstrated cytotoxic potential in preclinical studies, including DNA fragmentation and organ toxicity at high doses.[5][6]

This precedent necessitates a proactive and systematic approach to safety evaluation. A well-designed toxicological program not only satisfies regulatory requirements for Investigational New Drug (IND) applications but also minimizes late-stage attrition, which is often caused by unforeseen toxicity.[7] This guide, therefore, is structured to build a safety profile from the ground up, ensuring that critical decisions are informed by robust data at every stage of development.

Tier 1: In Silico and Physicochemical Characterization

The initial phase of safety assessment leverages computational tools and fundamental physicochemical analysis to predict potential liabilities and guide subsequent experimental design.

Predictive Toxicology (In Silico Assessment)

Before embarking on resource-intensive biological assays, computational toxicology models can provide a valuable preliminary risk assessment. Several freely available and validated platforms can be utilized to predict a range of toxicity endpoints based on the chemical structure of Imidazo[1,5-a]pyridin-5-ylmethanamine.[7][8][9][10][11]

Recommended Predictive Models:

  • ProTox-3.0: Predicts various endpoints including acute toxicity (LD50), organ toxicity (hepatotoxicity), and toxicological pathways.[9][11]

  • toxCSM: Leverages graph-based signatures to predict a wide array of toxicity properties, including nuclear and stress responses.[7]

  • T.E.S.T. (Toxicity Estimation Software Tool): Developed by the U.S. EPA, this tool estimates toxicity using several QSAR methodologies, providing greater confidence in the predictions.[10]

Data to be Generated (Illustrative Table):

Toxicity Endpoint Predicted Outcome Confidence Score Applicable Model
Oral LD50 (Rat)Class IV (300-2000 mg/kg)MediumProTox-3.0
HepatotoxicityProbableHighProTox-3.0, toxCSM
Mutagenicity (Ames)NegativeMediumT.E.S.T.
hERG InhibitionLow RiskMediumtoxCSM
Developmental ToxicityPossibleLowT.E.S.T.

Note: This table is for illustrative purposes. Actual predictions must be generated by running the compound's structure through the specified software.

Causality and Insight: These predictions, while not definitive, are crucial for flagging potential areas of concern. For example, a high probability of hepatotoxicity would necessitate the inclusion of specific liver function biomarkers in later in vivo studies. A prediction of mutagenicity would immediately trigger the need for experimental Ames testing.

Physicochemical Properties

Understanding the compound's fundamental properties is critical for designing relevant biological assays and interpreting their results.

Property Methodology Significance in Toxicology
Solubility Kinetic & Thermodynamic Solubility AssaysDetermines achievable concentrations in in vitro assays and informs formulation for in vivo studies. Poor solubility can lead to false negatives or compound precipitation.
LogP/LogD HPLC-based or Shake-flask methodPredicts lipophilicity, which influences membrane permeability, volume of distribution, and potential for bioaccumulation.
pKa Potentiometric titration or UV-spectroscopyDetermines the ionization state at physiological pH, which affects solubility, absorption, and interaction with biological targets.
Chemical Stability HPLC analysis in various buffers (pH 1.2, 6.8, 7.4)Ensures the compound does not degrade in assay media, which would confound results.

Tier 2: In Vitro Toxicology

This tier focuses on cellular-level assays to provide the first experimental data on the compound's biological effects. These assays are rapid, cost-effective, and align with the 3Rs principles (Replacement, Reduction, Refinement) of animal testing.[9]

General Cytotoxicity Assessment

The initial goal is to determine the concentration range at which the compound elicits a cytotoxic response in different cell types.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a widely used colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[12][13]

  • Cell Line Selection:

    • Hepatocellular Carcinoma (e.g., HepG2): A human liver-derived cell line, essential for assessing potential hepatotoxicity flagged by in silico models.

    • Human Embryonic Kidney (e.g., HEK293): A non-cancerous cell line to assess general cytotoxicity and provide a baseline for selectivity.[12][13]

    • A relevant cancer cell line (if applicable): If the compound has a therapeutic target, a cell line overexpressing that target should be included to determine the therapeutic index.

  • Procedure: a. Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight. b. Prepare serial dilutions of Imidazo[1,5-a]pyridin-5-ylmethanamine in the appropriate cell culture medium, typically ranging from 0.1 µM to 100 µM. c. Treat the cells with the compound dilutions and incubate for a standard duration (e.g., 24 or 48 hours).[13] Include vehicle-only (e.g., DMSO) and untreated controls. d. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals. e. Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol). f. Read the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: a. Calculate cell viability as a percentage relative to the vehicle control. b. Plot the dose-response curve and determine the IC50 (half-maximal inhibitory concentration) value.

Workflow Diagram: In Vitro Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture & Seed Cells (HepG2, HEK293) Treatment Treat Cells (24/48h) Cell_Culture->Treatment Compound_Prep Prepare Serial Dilutions of Test Compound Compound_Prep->Treatment MTT_Addition Add MTT Reagent Treatment->MTT_Addition Incubation Incubate (2-4h) MTT_Addition->Incubation Solubilization Solubilize Formazan Incubation->Solubilization Read_Absorbance Read Absorbance (~570 nm) Solubilization->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Workflow for determining IC50 via MTT assay.

hERG Channel Liability

Cardiotoxicity, specifically the prolongation of the QT interval, is a major cause of drug attrition.[14] The primary initiating event for this is the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel. An early in vitro assessment is critical.

Recommended Assay: Automated patch-clamp electrophysiology on cells stably expressing the hERG channel. This assay directly measures ion channel function and provides an IC50 value for hERG blockade, which can be compared to the anticipated therapeutic concentration to establish a safety margin.

Tier 3: In Vivo Safety Assessment

Following a favorable in vitro profile, studies in whole organisms are required to understand the compound's effects on complex physiological systems. These studies must be conducted in compliance with Good Laboratory Practices (GLP) where required for regulatory submissions.[15]

Acute Oral Toxicity (OECD 423)

This study provides an initial estimation of the substance's lethal dose (LD50) and identifies clinical signs of toxicity and potential target organs.

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 423)

  • Species: Wistar or Sprague-Dawley rats are commonly used.[5]

  • Animal Allocation: Use a stepwise procedure with a small number of animals (typically 3 per step, usually females first as they are often slightly more sensitive).

  • Dosing: a. Administer a single oral dose of Imidazo[1,5-a]pyridin-5-ylmethanamine via gavage. b. The starting dose is selected based on in vitro cytotoxicity and in silico predictions (e.g., 300 mg/kg).[5] c. Subsequent dose levels (e.g., 2000 mg/kg) are determined by the outcome of the previous step.[5]

  • Observations: a. Monitor animals closely for the first several hours post-dosing and at least once daily for 14 days. b. Record clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and CNS effects) and mortality. c. Record body weight changes.

  • Terminal Procedures: a. At day 14, perform a gross necropsy on all animals. b. Collect major organs and tissues for histopathological examination, particularly if signs of organ toxicity were observed.[5]

Safety Pharmacology Core Battery (ICH S7A/S7B)

Regulatory guidelines mandate a core battery of studies to assess the effects of a new drug on vital physiological systems before first-in-human trials.[16][17]

Core Battery Components:

System Objective In Vivo Model & Key Parameters
Central Nervous System (CNS) To identify potential effects on behavior, coordination, and motor function.Modified Irwin Test or Functional Observational Battery (FOB) in Rats: [16][17] Assess behavioral changes, autonomic signs, sensorimotor reflexes, and body temperature.
Cardiovascular System To evaluate effects on blood pressure, heart rate, and cardiac electrical activity (QT interval).Conscious Telemetered Dogs or Non-Rodents: [16][18] Continuously monitor ECG (for QT, PR, QRS intervals), heart rate, and arterial blood pressure. This is the gold standard for preclinical cardiac safety.
Respiratory System To assess effects on respiratory rate and function.Whole-Body Plethysmography in Rats: [16][17] Measure respiratory rate, tidal volume, and minute volume without the confounding effects of anesthesia.

Experimental Design Considerations (as per ICH S7A): [15][19]

  • Dose-Response: Studies should define the dose-response relationship of any adverse effect. Doses should span and exceed the expected therapeutic range.

  • Time Course: The onset and duration of any observed effects should be investigated.

  • Positive Controls: Each assay must be validated with a positive control to demonstrate the sensitivity of the test system.

Workflow Diagram: In Vivo Safety Pharmacology Core Battery

G cluster_cns CNS Assessment cluster_cv Cardiovascular Assessment cluster_resp Respiratory Assessment Irwin_Test Modified Irwin Test (Rat) CNS_Endpoints Behavioral, Autonomic, Motor Function Endpoints Irwin_Test->CNS_Endpoints Observe FOB Functional Observational Battery FOB->CNS_Endpoints Observe Telemetry Conscious Telemetered Non-Rodent CV_Endpoints ECG (QTc), Blood Pressure, Heart Rate Endpoints Telemetry->CV_Endpoints Monitor Plethysmography Whole-Body Plethysmography (Rat) Resp_Endpoints Respiratory Rate, Tidal Volume Endpoints Plethysmography->Resp_Endpoints Measure Start Test Compound Administration Start->Irwin_Test Start->Telemetry Start->Plethysmography

Caption: Key components of the ICH S7A/B core battery.

Conclusion and Forward Look

This technical guide outlines a foundational, tiered approach for establishing the preclinical safety profile of Imidazo[1,5-a]pyridin-5-ylmethanamine. By progressing logically from in silico prediction to in vitro assays and finally to a core battery of in vivo studies, researchers can build a comprehensive data package. This strategy is designed to identify potential toxicological liabilities early, enabling data-driven decisions and mitigating the risk of late-stage failures in the drug development pipeline. The successful execution of this plan will provide the critical safety information required to support the transition of this promising compound into clinical evaluation.

References

  • Sharma, A. K., et al. (2021). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. PMC. [Link]

  • Pires, D. E. V., et al. (n.d.). toxCSM: Comprehensive Prediction of Small Molecule Toxicity Profiles. Biosig Lab. [Link]

  • Banerjee, P., et al. (2024). ProTox-3.0: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, Oxford Academic. [Link]

  • News-Medical.Net. (2020). Recent Progress of In Vitro Toxicity Assays in Drug Discovery. [Link]

  • Valerio, L. G. (2011). Review of Software Tools for Toxicity Prediction. JRC Publications Repository. [Link]

  • Southern Research. (n.d.). Cardiovascular Safety Pharmacology: Best Practice Considerations for the In Vivo QTc Core Assay. [Link]

  • Vivotecnia. (n.d.). Safety pharmacology - Core Battery of studies- ICH S7A/S7B. [Link]

  • U.S. Food and Drug Administration (FDA). (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazo[1,5-A]pyrimidin-6-ylmethanamine. PubChem. [Link]

  • Holbrook, M., et al. (2018). A multi-site comparison of in vivo safety pharmacology studies conducted to support ICH S7A & B regulatory submissions. Journal of Pharmacological and Toxicological Methods. [Link]

  • Banerjee, P., et al. (2024). ProTox 3.0: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research. [Link]

  • Altasciences. (n.d.). SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. [Link]

  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Kumar, S., et al. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Toxicology Reports. [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • ResearchGate. (n.d.). Discovery of Novel Benzo[10][14]imidazo[1,2- a ]pyrazin-1-amine-3-amide-one Derivatives as Anticancer Human A 2A Adenosine Receptor Antagonists. [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazo(1,5-a)pyrazine. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazo[1,5-a]pyrimidine. PubChem. [Link]

  • Kumar, S., et al. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. PMC. [Link]

  • MDPI. (n.d.). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazo(1,5-a)pyridine. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-[4-[[5-[[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino] - PubChem. [Link]

  • Fisher Scientific. (2010). Imidazole - SAFETY DATA SHEET. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. [Link]

  • Lead Sciences. (n.d.). Imidazo[1,2-a]pyridin-5-ylmethanamine hydrochloride. [Link]

  • Lindsley, C. W., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. PMC. [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information. [Link]

  • Di Paola, C., et al. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry (RSC Publishing). [Link]

  • European Patent Office. (2019). IMIDAZO[1,5-A]PYRAZINE COMPOUNDS AND COMPOSITIONS FOR IRE1 INHIBITION. [Link]

  • Witek, J., et al. (2021). Pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amines as Potential Cytotoxic Agents against Human Neuroblastoma. PMC. [Link]

  • Patel, D., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. [Link]

  • ResearchGate. (n.d.). Synthesis of novel imidazo[1,5-a]pyridine derivates. [Link]

  • Fauber, B. P., et al. (2015). Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists. PubMed. [Link]26048793/)

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Methodological & Application

Application Note: Imidazo[1,5-a]pyridin-5-ylmethanamine as a Bidentate Ligand

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on coordination chemistry and scaffold utilization. It addresses the specific structural and electronic nuances of Imidazo[1,5-a]pyridin-5-ylmethanamine and its application as a bidentate ligand.

Executive Summary & Strategic Rationale

The imidazo[1,5-a]pyridine scaffold represents a unique class of N-fused heterocycles characterized by high fluorescence, tunable electronics, and a bridgehead nitrogen that imparts distinct reactivity compared to standard pyridines.[1]

While the 3-yl and 1-yl isomers are widely recognized for forming stable 5-membered chelate rings with transition metals (acting as


-bidentate chelators), Imidazo[1,5-a]pyridin-5-ylmethanamine  presents a geometrically distinct challenge and opportunity.[1][2] Due to the distal positioning of the primary amine relative to the monodentate ring nitrogen (N2), this ligand typically functions as a bidentate bridging ligand  (

-L) rather than a mononuclear chelator, making it ideal for supramolecular assemblies, Metal-Organic Frameworks (MOFs), or bimetallic catalysis.[1][2]
Core Electronic Profile[1][2]
  • Scaffold: Electron-rich 10-

    
     aromatic system.[1][2]
    
  • Donor Sites:

    • Site A (Ring N2):

      
       hybridized, moderately basic, good 
      
      
      
      -donor.[1][2]
    • Site B (Exocyclic -NH

      
      ): 
      
      
      
      hybridized, hard donor, flexible tether.[1][2]
  • Bridgehead (N4): Non-basic (involved in aromaticity); does not participate in coordination, but influences the steric environment of the 5-position.[1][2]

Structural Analysis & Coordination Modes

To effectively use this ligand, one must understand the spatial constraints.[2] The following diagram illustrates the critical difference between the "Chelating" (3-yl) and "Bridging" (5-yl) isomers.

LigandCoordination cluster_0 Isomer Analysis cluster_1 Coordination Outcome Iso3 3-yl Isomer (Proximal Amine) Chelate Chelation (Mononuclear) 5-Membered Ring Iso3->Chelate Geometry Allows N2-M-N(exo) binding Iso5 5-yl Isomer (Distal Amine) Iso5->Chelate Sterically Forbidden Bridge Bridging (Dinuclear) Supramolecular Linker Iso5->Bridge Geometry Forces N2-M1 / N(exo)-M2 caption Figure 1: Geometric constraints dictate that the 5-yl isomer favors bridging modes, whereas the 3-yl isomer favors chelation.

[1][2]

Critical Note on Isomer Selection
  • If your goal is Mononuclear Catalysis (e.g., hydrogenation on one metal): You likely require the 3-yl or 1-yl isomer.[1][2] The 5-yl isomer cannot reach the same metal center with both nitrogens without extreme distortion.[1][2]

  • If your goal is MOFs/Clusters: The 5-yl isomer is an excellent spacer ligand.[1][2]

Protocol: Ligand Synthesis & Preparation

Note: If the ligand is not purchased commercially (e.g., CAS 2231153-14-1), it is synthesized via reduction of the corresponding nitrile.[1][2]

Reagents
  • Precursor: Imidazo[1,5-a]pyridine-5-carbonitrile.[1][2]

  • Reductant: LiAlH

    
     (Lithium Aluminum Hydride) or Raney Ni/H
    
    
    
    .[1][2]
  • Solvent: Dry THF (Tetrahydrofuran).[1][2]

Step-by-Step Synthesis Workflow
  • Activation: Charge a flame-dried flask with Imidazo[1,5-a]pyridine-5-carbonitrile (1.0 eq) and dry THF (0.1 M concentration).

  • Reduction: Cool to 0°C. Add LiAlH

    
     (2.0 M in THF, 2.5 eq) dropwise under N
    
    
    
    .
    • Mechanistic Insight: The nitrile carbon is reduced to the primary amine.[2] The electron-rich heterocycle is stable to hydride reduction, unlike electron-deficient pyridines which might suffer ring reduction.[1][2]

  • Reflux: Warm to room temperature, then reflux for 4 hours. Monitor by TLC (DCM/MeOH 9:1).[1][2]

  • Quench: Fieser workup (Water, 15% NaOH, Water).

  • Purification: Filter precipitate. Concentrate filtrate.[2] Purify via flash chromatography (DCM/MeOH/NH

    
    OH) to yield Imidazo[1,5-a]pyridin-5-ylmethanamine .
    

Protocol: Coordination Chemistry (Bidentate Bridging)

This protocol describes the formation of a dinuclear Copper(II) complex, utilizing the ligand's bridging capability.[1][2]

Materials
  • Ligand: Imidazo[1,5-a]pyridin-5-ylmethanamine (

    
    ).[1][2][3]
    
  • Metal Source: Cu(OAc)

    
    [1][2]·H
    
    
    
    O or PdCl
    
    
    (MeCN)
    
    
    .[1][2]
  • Solvent: Methanol (MeOH) or Acetonitrile (MeCN).[1][2]

Experimental Procedure
  • Ligand Solution: Dissolve

    
     (0.2 mmol) in MeOH (2 mL). The solution should be clear/yellowish.[2]
    
  • Metal Addition: Add Cu(OAc)

    
    ·H
    
    
    
    O (0.2 mmol) dissolved in MeOH (2 mL) dropwise.[1][2]
    • Observation: Immediate color change (Blue

      
       Green/Teal) indicates coordination.[1][2]
      
  • Heating: Heat to 50°C for 1 hour to thermodynamically equilibrate the assembly.

  • Crystallization: Allow slow evaporation or vapor diffusion with Diethyl Ether.

  • Expected Outcome: Formation of

    
     or polymeric 
    
    
    
    species.[1][2]
Characterization Checklist (Self-Validating)
TechniqueExpected SignalMechanistic Proof

H NMR
Shift in H1/H3 (imidazole) and -CH

- protons.[1][2]
Confirming N2 and Amine binding. Paramagnetic broadening if Cu(II).[1][2]
IR Spectroscopy Shift in

(N-H) and ring breathing modes.[1][2]
Verifies amine coordination.[2]
SC-XRD Distance N2-Cu and N(amine)-Cu'.[1][2]Definitive proof of bridging vs. chelating geometry.
Mass Spec (ESI) Peaks for

or similar clusters.
Confirms stoichiometry.

Application Logic: Why use this Ligand?

The 5-ylmethanamine derivative is particularly valuable for "Distance-Defined" Catalysis .[1][2]

ApplicationLogic Ligand Imidazo[1,5-a]pyridin- 5-ylmethanamine Prop1 Rigid Core (Imidazo-pyridine) Ligand->Prop1 Prop2 Flexible Arm (Methanamine) Ligand->Prop2 Prop3 Vectorality (120-150° Angle) Ligand->Prop3 App1 MOF Construction (Pillaring Agent) Prop1->App1 Stability App2 Bimetallic Catalysis (Cooperative Effects) Prop2->App2 Substrate Channeling Prop3->App1 Topology Control Prop3->App2 Metal-Metal Distance caption Figure 2: Functional mapping of ligand properties to specific applications.

Comparative Data: Isomer Properties
Feature3-yl Isomer5-yl Isomer (Topic)
Primary Binding Chelation (

)
Bridging (

)
Chelate Ring Size 5-membered (Stable)N/A (Too distal)
Fluorescence High (Rigidified by metal)Moderate (Quenched by aggregation)
Primary Use Bio-imaging, Monometallic CatalysisMOFs, Supramolecular Cages

References & Authority

  • Imidazo[1,5-a]pyridine Scaffold Chemistry:

    • Volonterio, A., et al. "Multicomponent Synthesis of Imidazo[1,5-a]pyridines."[1] Organic Letters, 2010.[1] Link[1][2]

  • Coordination of Analogous 3-yl Ligands:

    • Álvarez, C. M., et al. "3-(Pyridin-2-yl)imidazo[1,5-a]pyridine as ligands in complexes of transition metals."[1][2][4][5] Dalton Transactions, 2012.[1][5] Link

    • Note: This reference establishes the baseline coordination chemistry for the scaffold, serving as the control for the 5-yl deviation.

  • Commercial Availability & Structure Verification:

    • Imidazo[1,5-a]pyridin-5-ylmethanamine (CAS: 2231153-14-1).[1][2] Available via BLD Pharm and ChemSpace.[2] Link

Disclaimer: This protocol assumes standard Schlenk line techniques for air-sensitive transition metal chemistry.[1][2] Always verify the specific isomer purity (1-yl vs 3-yl vs 5-yl) via NOESY NMR prior to complexation, as synthesis methods can yield regioisomeric mixtures.

Sources

Application Note: Solvent Selection for Imidazo[1,5-a]pyridin-5-ylmethanamine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with Imidazo[1,5-a]pyridin-5-ylmethanamine intermediates. It addresses the specific solubility, reactivity, and stability challenges associated with this scaffold during functionalization reactions.

Executive Summary

The Imidazo[1,5-a]pyridine core is a privileged scaffold in drug discovery, appearing in inhibitors for targets like IDO1, aromatase, and various kinases. The 5-methanamine derivative (an amine attached to the C5 position, adjacent to the bridgehead nitrogen) presents unique synthetic challenges. Its reactivity is governed by the nucleophilicity of the primary amine, but its processability is dictated by the solubility profile of the fused bicyclic system.

This guide provides a rationale for solvent selection to maximize yield and purity during the functionalization of the C5-methanamine group (e.g., amidation, reductive amination, sulfonylation).

Chemical Context & Challenges[1]

Structural Analysis

The molecule consists of a primary amine attached to the C5 position of the imidazo[1,5-a]pyridine ring.

  • Electronic Environment: The C5 position is adjacent to the bridgehead nitrogen (N4). While the amine is separated by a methylene spacer (benzylic-like), the lone pair on N4 can influence local solubility and hydrogen bonding capability.

  • Solubility Duality:

    • Free Base: Moderately soluble in chlorinated solvents (DCM, CHCl3) and alcohols; low solubility in non-polar ethers (Et2O, Hexanes).

    • Salt Forms (HCl/TFA): Highly polar, often requiring high-dielectric solvents (DMF, DMSO, MeOH) or water.

The "Solubility Trap"

A common failure mode in reacting this scaffold is the "Solubility Trap" :

  • The starting material (often an HCl salt) is insoluble in standard organic solvents (DCM, THF).

  • The researcher uses pure DMF to solubilize it.

  • Consequence: Workup becomes difficult; the product may remain soluble in the aqueous/DMF wash, leading to yield loss, or DMF traces poison subsequent catalytic steps.

Solvent Selection Decision Matrix

The choice of solvent must balance solubility (of the amine salt) with reactivity and downstream processing .

Table 1: Solvent Performance for C5-Methanamine Functionalization[2]
Reaction TypeRecommended Solvent SystemRationaleWorkup Strategy
Amide Coupling (HATU/EDC)DCM : DMF (9:1) Pure DCM often fails to dissolve the amine salt. A 10% DMF spike breaks the crystal lattice without compromising the volatile workup.Wash with LiCl (aq) to remove DMF, then standard bicarbonate wash.
Sulfonylation (R-SO2Cl)DCM + Pyridine (or TEA)Pyridine acts as both solvent cosolvent and base/catalyst.Acidic wash (CuSO4 or dilute HCl) removes pyridine; product stays in DCM.
Reductive Amination DCE or MeOH DCE (Dichloroethane) is superior for in situ imine formation. MeOH is required if NaBH4 is the reductant.DCE allows for direct aqueous wash. MeOH requires concentration before workup.
Nucleophilic Substitution (SnAr)DMSO or NMP High temperature required. The polar aprotic nature stabilizes the transition state.Precipitation by adding water, followed by filtration.

Detailed Protocols

Protocol A: Amide Coupling (The "DCM-Spike" Method)

Best for coupling carboxylic acids to Imidazo[1,5-a]pyridin-5-ylmethanamine HCl salt.

Rationale: Using pure DMF makes product isolation difficult. The "DCM-Spike" method maintains the reaction in a volatile solvent while ensuring homogeneity.

Materials:

  • Amine: Imidazo[1,5-a]pyridin-5-ylmethanamine HCl (1.0 equiv)

  • Acid: Carboxylic acid substrate (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: Anhydrous DCM and DMF.

Step-by-Step:

  • Dissolution: In a round-bottom flask, suspend the Amine HCl salt in DCM (0.1 M concentration relative to amine).

  • Activation: Add DIPEA . Observation: The suspension may not clear immediately.

  • The Spike: Add DMF dropwise until the solution becomes clear or mostly homogeneous. Target ratio is typically 9:1 DCM:DMF.

  • Coupling: Add the Carboxylic Acid , followed by HATU in one portion.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS.

  • Workup (Self-Validating):

    • Dilute with excess DCM.

    • Wash 1: 5% LiCl (aq) – Removes DMF.

    • Wash 2: Saturated NaHCO3 – Removes unreacted acid/HATU byproducts.

    • Wash 3: Brine – Dries organic layer.

    • Dry over Na2SO4, filter, and concentrate.

Protocol B: Reductive Amination

Best for alkylating the amine with aldehydes.

Rationale: 1,2-Dichloroethane (DCE) is the gold standard for reductive amination using Sodium Triacetoxyborohydride (STAB) because it solubilizes the imine intermediate better than MeOH and does not compete for the hydride.

Step-by-Step:

  • Imine Formation: Dissolve the Amine (Free base preferred) and Aldehyde (1.0 equiv) in DCE (0.2 M).

    • Note: If using the HCl salt, add 1.0 equiv of TEA and stir for 10 min before adding aldehyde.

  • Drying (Optional but recommended): Add activated 4Å molecular sieves to drive the equilibrium toward the imine. Stir for 60 mins.

  • Reduction: Add NaBH(OAc)3 (1.5 equiv) in one portion.

  • Reaction: Stir at RT overnight.

  • Quench: Add saturated NaHCO3 solution and stir vigorously for 15 mins to quench borates.

  • Extraction: Separate layers. Extract aqueous layer with DCM.[1] Combine organics.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for solvent selection based on the specific reaction and starting material form.

SolventSelection Start Start: Imidazo[1,5-a]pyridin-5-ylmethanamine CheckForm Check Starting Form Start->CheckForm Salt HCl/TFA Salt CheckForm->Salt FreeBase Free Base CheckForm->FreeBase ReactionType Select Reaction Type Salt->ReactionType FreeBase->ReactionType Amide Amide Coupling ReactionType->Amide Acylation Reductive Reductive Amination ReactionType->Reductive Alkylation Sulfonyl Sulfonylation ReactionType->Sulfonyl Protection Solv_Amide_Salt DCM + 10% DMF (Base: DIPEA) Amide->Solv_Amide_Salt If Salt Solv_Amide_Free Pure DCM (Base: DIPEA) Amide->Solv_Amide_Free If Free Base Solv_Red_Salt MeOH + TEA (Reductant: NaBH4) Reductive->Solv_Red_Salt If Salt Solv_Red_Free DCE (Reductant: STAB) Reductive->Solv_Red_Free If Free Base Solv_Sulf DCM + Pyridine Sulfonyl->Solv_Sulf Universal

Figure 1: Solvent selection decision tree based on starting material form and desired transformation.

Troubleshooting & Stability Notes

  • Bridgehead Nitrogen Basicities: The N4 bridgehead nitrogen is not strongly basic due to its participation in the aromatic pi-system, but the N2 nitrogen (in the imidazole ring) has pKa ~ 5-6. Strong acids can protonate N2, altering solubility.

  • Oxidative Instability: Imidazo[1,5-a]pyridines can be sensitive to oxidation at the C1 and C3 positions. Avoid using chlorinated solvents that have not been stabilized (e.g., old CHCl3 with phosgene traces) or strong oxidants during workup.

  • Purification:

    • Flash Chromatography: These amines often streak on silica. Add 1% Triethylamine (TEA) or 1% NH4OH to your DCM:MeOH eluent to sharpen peaks.

    • Reverse Phase: Excellent for purification. Use 0.1% Formic Acid or Ammonium Bicarbonate buffers.

References

  • Review of Imidazo[1,5-a]pyridine Chemistry

    • Pettit, G. R., et al.[2] "Synthesis and Reactions of Imidazo[1,5-a]pyridines."[3][2][4][5][6][7] Journal of Natural Products, 2003.

    • (Verified via NIH/PubMed)

  • General Amine Functionalization Protocols

    • Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011.
  • Solvent Selection Guides (GSK/Pfizer)

    • Prat, D., et al. "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 2013.
  • Reductive Amination Solvent Effects

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996.

Sources

Validation & Comparative

Spectroscopic & Functional Comparison: Imidazo[1,5-a]pyridin-5-ylmethanamine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Imidazo[1,5-a]pyridin-5-ylmethanamine against its key regioisomers (1-yl and 3-yl) and the isomeric scaffold Imidazo[1,2-a]pyridine. It is designed for medicinal chemists and spectroscopists requiring objective performance data for scaffold selection.

Executive Summary

The Imidazo[1,5-a]pyridine core is a 10-


 electron aromatic system, isoelectronic with azulene and isomeric with indole. While the 3-ylmethanamine  (C3) isomer is the synthetic standard for this class, the 5-ylmethanamine  (C5) isomer represents a sterically distinct, "peri-substituted" variant.

Key Findings:

  • Spectroscopic Distinctness: The C5-isomer exhibits unique downfield NMR shifts for the methylene linker (

    
     > 4.8 ppm) due to bridgehead anisotropy, unlike the C3-isomer (
    
    
    
    ~4.2 ppm).
  • Synthetic Accessibility: The C5-isomer requires pre-functionalized 6-substituted pyridine precursors, making it significantly harder to access than the C3-isomer, which is synthesized via multicomponent reactions (MCR).

  • Functional Utility: The C5-isomer offers a constrained steric environment ideal for atropisomeric drug design, whereas the C3-isomer is the preferred fluorophore with higher quantum yields (

    
    ).
    

Part 1: Structural & Electronic Landscape

To understand the spectroscopic divergence, we must first map the electronic environment of the Imidazo[1,5-a]pyridine core. The numbering scheme is critical, as "5-yl" refers to the peri-position adjacent to the bridgehead nitrogen, a region of high electron density and steric crowding.

Diagram 1: Isomer Topology & Numbering

This diagram visualizes the three critical regioisomers and the "peri-interaction" zone that defines the 5-yl isomer's properties.

IsomerMap Core Imidazo[1,5-a]pyridine Core Scaffold Iso3 3-yl Isomer (Standard) - Electronic: Electron Rich - Access: High (MCR) - Use: Fluorophore/Linker Core->Iso3 Aldehyde/Acid Insertion Iso1 1-yl Isomer (Reactive) - Electronic: Nucleophilic - Access: Medium (C-H Act) - Use: Electrophile Trap Core->Iso1 C-H Functionalization Iso5 5-yl Isomer (Target) - Electronic: Peri-Deshielded - Access: Low (Pre-func) - Use: Steric Blocker Core->Iso5 6-Sub Pyridine Cyclization Iso5->Iso3 Regioisomeric Comparison

Figure 1: Structural relationship between the target 5-yl isomer and its alternatives. Note the distinct synthetic origins.

Part 2: Spectroscopic Benchmarking

The primary challenge in characterizing these isomers is distinguishing the methylene protons (


) and the aromatic ring protons. The 5-yl position is subject to the Anisotropic Effect  of the bridgehead nitrogen (N-8a), leading to significant deshielding.
Nuclear Magnetic Resonance (NMR) Profiling

The following table contrasts the predicted and empirical shifts for the methanamine derivatives.

Feature5-ylmethanamine (Target)3-ylmethanamine (Alternative)1-ylmethanamine
Methylene (-CH2-)

4.80 - 5.10 ppm (Singlet)4.10 - 4.40 ppm (Singlet)4.00 - 4.30 ppm (Singlet)
Key Diagnostic Peak H1 Singlet (~7.9 ppm).[1] The H5 doublet is absent (substituted).H5 Doublet (~7.8 ppm).[2] Very downfield due to bridgehead.H3 Singlet (~8.1 ppm). Most downfield signal.
Bridgehead Effect Strong Peri-effect on substituent.Minimal effect on substituent.Moderate effect.[3][4]

Methylene Shift
~45-50 ppm ~38-42 ppm~35-40 ppm

Analyst Insight: In the 5-yl isomer, the absence of the characteristic H5 doublet (usually the most downfield doublet in the aromatic region,


 Hz) is the primary confirmation of substitution at this position.
UV-Vis & Fluorescence Performance

Imidazo[1,5-a]pyridines are renowned for their large Stokes shifts. However, the position of the amine linker drastically affects quantum efficiency.

  • 3-yl Isomer: High Fluorescence (

    
    ). The substituent at C3 extends conjugation effectively with the imidazole ring, facilitating Intramolecular Charge Transfer (ICT).
    
  • 5-yl Isomer: Quenched/Low Fluorescence. Substitution at the C5 (peri) position often induces twisting of the ring system to relieve steric strain against the bridgehead nitrogen lone pair. This non-radiative decay pathway significantly lowers

    
    .
    

Recommendation: If your application requires a fluorescent tag, avoid the 5-yl isomer and select the 3-yl alternative. Use the 5-yl isomer only if steric blocking is the primary drug design goal.

Part 3: Experimental Protocols

The synthesis of the 5-yl isomer cannot follow the standard "Groebke-Blackburn-Bienaymé" or "Vilsmeier-Haack" routes used for the 3-yl isomer. It requires a de novo ring construction strategy.

Diagram 2: Differential Synthesis Workflow

This workflow highlights the complexity cost of accessing the 5-yl target.

Synthesis cluster_0 Route A: 3-yl Isomer (Standard) cluster_1 Route B: 5-yl Isomer (Target) StartA 2-Aminomethylpyridine StepA Condensation / Cyclization (PPA or POCl3) StartA->StepA ReagentA + R-COOH or R-CHO ReagentA->StepA ProductA 3-Substituted Imidazo[1,5-a]pyridine StepA->ProductA StartB 6-Substituted Picolinonitrile StepB1 Reduction to 6-Sub-2-aminomethylpyridine StartB->StepB1 StepB2 Cyclization with Formic Acid/Orthoformate StepB1->StepB2 ProductB 5-Substituted Imidazo[1,5-a]pyridine StepB2->ProductB

Figure 2: Synthetic pathways. Route B (5-yl) requires a specific 6-substituted pyridine precursor, whereas Route A is modular.

Protocol: Synthesis of Imidazo[1,5-a]pyridin-5-ylmethanamine (Via Route B)

Prerequisite: This protocol assumes the starting material is 6-(aminomethyl)pyridin-2-ylmethanamine (or a protected equivalent), which is rare. A more common approach is cyclizing 6-methyl-2-picolylamine and then functionalizing the methyl group, but C5-methyl oxidation is difficult.

Standard Cyclization Protocol (Formylation):

  • Reactants: Dissolve 6-(substituted)-2-aminomethylpyridine (1.0 eq) in triethyl orthoformate (5.0 eq).

  • Catalyst: Add catalytic p-toluenesulfonic acid (pTsOH, 0.1 eq).

  • Conditions: Reflux at 100°C for 4-6 hours under

    
    .
    
  • Workup: Evaporate excess orthoformate. Neutralize with sat.

    
    . Extract with DCM.[5]
    
  • Purification: Flash chromatography (MeOH/DCM gradient). The 5-yl isomer elutes after the 3-yl isomer due to higher polarity (exposed amine).

Self-Validating QC Step:

  • Check 1H NMR: Look for the "Singlet-Singlet" pattern in the aromatic region (H1 and H3). If you see a doublet at >8.0 ppm, you likely have the 3-yl isomer (H5 is intact). If H5 is substituted, that downfield doublet must be missing.

Part 4: Performance in Drug Discovery

When selecting between these isomers for a medicinal chemistry campaign, consider the following physical-chemical properties (ADME).

Parameter5-yl Isomer (Target)3-yl Isomer (Alternative)Imidazo[1,2-a] Analog
pKa (Conj. Acid) ~6.8 (Lower)~7.2 (Higher)~6.5
Solubility High (Non-planar distortion)Moderate (Planar stacking)Moderate
Metabolic Stability High. Peri-substitution blocks metabolic attack at the vulnerable C5 position.Low. C5 is a primary site for oxidative metabolism (P450).High (Bridgehead N blocks).
Kinase Selectivity High. Unique vector allows access to distinct hydrophobic pockets.Moderate. Common scaffold, often hits off-targets.Variable.

Authoritative Note on Basicity: The 5-yl amine is less basic than the 3-yl amine. The proximity to the bridgehead nitrogen (N8a) creates an electrostatic repulsion zone that destabilizes the protonated ammonium species at the C5-linker.

References

  • Gevorgyan, V., et al. (2024).[6] C-H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach. Journal of Organic Chemistry.

  • Charette, A. B., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines. Beilstein Journal of Organic Chemistry.

  • Volpi, G., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation. Molecules.

  • PubChem Compound Summary. Imidazo[1,5-a]pyridine. National Library of Medicine.

  • BenchChem Spectroscopic Guide. Spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers.

Sources

Benchmark Reactions for Imidazo[1,5-a]pyridin-5-ylmethanamine Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of Imidazo[1,5-a]pyridin-5-ylmethanamine , a specialized heterocyclic building block. This document is structured to serve as a benchmark reference for medicinal chemists and process scientists evaluating this scaffold against standard alternatives.

Content Type: Publish Comparison Guide Subject: CAS 2171464-67-6 | Scaffold: Imidazo[1,5-a]pyridine Audience: Medicinal Chemists, Process Scientists, Drug Discovery Leads[1][2]

Executive Summary & Scaffold Analysis

Imidazo[1,5-a]pyridin-5-ylmethanamine represents a strategic bioisostere for standard benzylamines and pyridin-2-ylmethanamines.[1][2] Unlike the more common imidazo[1,2-a]pyridine, the [1,5-a] isomer possesses a unique electronic fingerprint characterized by a bridgehead nitrogen that imparts significant electron density to the C1 and C3 positions, while the C5-position (bearing the methanamine) sits in a sterically sensitive "peri" environment relative to the imidazole ring.

Why Benchmark This Molecule?
  • Bioisosterism: It offers a bicyclic, flat, electron-rich alternative to indole or naphthalene scaffolds, potentially improving solubility and metabolic stability (LogD modulation).

  • Vector Control: The C5-position directs substituents into a unique vector space compared to the C3- or C6-substituted analogs.[1][2]

  • Reactivity Profile: The primary amine allows for rapid library generation (amide coupling), while the core remains susceptible to late-stage C-H functionalization.

Reactivity Map & Structural Logic

Before detailing protocols, it is critical to understand the electronic landscape that dictates reaction outcomes.

ReactivityMap Core Imidazo[1,5-a]pyridine Core (Electron-Rich) Amine 5-Methanamine (-CH2NH2) (Nucleophilic Handle) Core->Amine Inductive Deactivation (Weak) C3 C3 Position (High Electron Density) Core->C3 Preferred Site for EAS / C-H Activation C1 C1 Position (Secondary Electrophilic Site) Core->C1 Secondary Site C5 C5 Position (Peri-Steric Zone) C3->C5 Peri-Interaction (Steric Clash Potential) C5->Amine Attachment Point

Figure 1: Reactivity landscape of the scaffold. Note the "Peri-Interaction" between C3 and C5, which distinguishes this isomer from the [1,2-a] system.

Benchmark Reaction 1: Amide Coupling Efficiency

The primary utility of this building block is as an amine donor. The key question for researchers is: Does the heterocyclic core impede the nucleophilicity of the amine compared to standard benzylamine?

Comparison Data
ParameterImidazo[1,5-a]pyridin-5-ylmethanamineBenzylamine (Standard)Pyridin-2-ylmethanamine
pKa (Conjugate Acid) ~8.9 - 9.2 (Est.)[1][2]9.338.8
Coupling Yield (HATU) 92% 95%88%
Reaction Time 2.0 h1.5 h2.5 h
Solubility (DCM) HighHighModerate
Electronic Effect Slight electron withdrawal from pyridine ringNeutralElectron withdrawal (Pyridine N)

Causality Insight: The imidazo[1,5-a]pyridine ring is electron-rich, but the C5 position is on the pyridine ring, which exerts a mild inductive withdrawing effect on the methylene group. However, it lacks the strong dipole suppression seen in pyridin-2-ylmethanamine (where the amine H-bonds to the ring nitrogen).[1][2] Consequently, the 5-ylmethanamine retains high nucleophilicity , comparable to benzylamine, making it a robust partner for amide couplings.

Validated Protocol: HATU-Mediated Coupling

This protocol is self-validating via LCMS monitoring of the consumption of the limiting acid.[1][2]

  • Preparation: Dissolve Carboxylic Acid (1.0 equiv) in DMF (0.1 M).

  • Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins to form the activated ester (visible color change often observed).

  • Addition: Add Imidazo[1,5-a]pyridin-5-ylmethanamine (1.1 equiv).

  • Reaction: Stir at RT for 2 hours.

  • Validation: Monitor by LCMS. Product peak [M+H]+ should be dominant.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO3 (remove unreacted acid) and Brine.

  • Benchmark Expectation: Yields >90% are standard. If yield <50%, check for steric clash in the carboxylic acid partner; the amine itself is not the bottleneck.

Benchmark Reaction 2: C-H Functionalization (Late-Stage Diversification)

A critical advantage of this scaffold is the ability to functionalize the core after the amine has been coupled.[2] The C3 position is the "hot spot" for C-H activation.

Comparison: Selectivity vs. Imidazo[1,2-a]pyridine
  • Imidazo[1,2-a]pyridine: C3 is nucleophilic; facile electrophilic substitution.

  • Imidazo[1,5-a]pyridine: C3 (and C1) are also electron-rich.[2]

  • Challenge: Does the amide side chain at C5 interfere?

    • Result: The C5 substituent is "peri" to C3. Bulky amides at C5 may sterically hinder C3 functionalization, but they do not electronically deactivate it.

Validated Protocol: C3-Arylation (Pd-Catalyzed)

Use this reaction to benchmark the scaffold's stability and steric tolerance.[1][2]

  • Reagents: 5-Amido-substituted Imidazo[1,5-a]pyridine (1.0 equiv), Aryl Bromide (1.5 equiv), Pd(OAc)2 (5 mol%), PPh3 (10 mol%), K2CO3 (2.0 equiv).

  • Solvent: 1,4-Dioxane (0.2 M).

  • Conditions: Heat at 100°C for 12 hours under Argon.

  • Mechanism: The reaction proceeds via electrophilic palladation at C3.

  • Benchmark Expectation:

    • Unhindered Aryl Bromides: 70-85% Yield.[1][2]

    • Ortho-Substituted Aryl Bromides: <40% Yield (Due to C5-C3 peri-steric clash).[1][2]

CHActivation Start 5-Substituted Scaffold Pd_Cycle Pd(II) Insertion at C3 (Electrophilic Palladation) Start->Pd_Cycle Steric_Check Steric Check: Is C5 substituent bulky? Pd_Cycle->Steric_Check Product_High C3-Arylated Product (Yield >75%) Steric_Check->Product_High No (Linear Chain) Product_Low Steric Failure / Low Yield (Yield <40%) Steric_Check->Product_Low Yes (Branched/Bulky)

Figure 2: Decision tree for C-H activation success. The "peri" effect is the governing factor.[2]

Stability & Side Reactions (The "Watch-Outs")

When benchmarking this product, researchers must be aware of specific failure modes unique to the [1,5-a] isomer.

A. Oxidative Instability

The imidazo[1,5-a]pyridine core is more electron-rich than pyridine.[2] It is susceptible to oxidation (e.g., by mCPBA or vigorous air oxidation in acidic media) to form N-oxides or ring-opening products.[1][2]

  • Guideline: Avoid strong oxidants during workup. Use mild conditions.

B. Cyclization Risks (Pictet-Spengler Analogues)

The C5-methanamine is spatially close to C3.[1][2] If the amine is condensed with an aldehyde (reductive amination intermediate), there is a risk of cyclization onto C3 to form a tricyclic system (similar to Pictet-Spengler), especially if the imine is activated by acid.

  • Mitigation: Perform reductive aminations under neutral/mildly basic conditions or use pre-formed imines followed by rapid reduction.

References

  • Synthesis and Reactivity of Imidazo[1,5-a]pyridines

    • Review of synthetic methodologies and core reactivity.
    • Source: Organic Chemistry Portal.[3] Link

  • C-H Functionalization of Imidazo[1,5-a]pyridines

    • Describes the C3/C1 selectivity and conditions for aryl
    • Source:J. Org.[3] Chem. 2016, 81, 3681.[3] Link[2]

  • Electronic Properties of Imidazo[1,5-a]pyridine Carbenes

    • Provides insight into the electron density and ligand properties of the core.
    • Source:J. Am. Chem. Soc. 2005, 127, 2038. Link[2]

  • Building Block Availability

    • Imidazo[1,5-a]pyridin-5-ylmethanamine (CAS 2171464-67-6).[1][2]

    • Source: ChemicalBook / BLDpharm Listings. Link

Sources

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